![molecular formula C17H19N3O2 B5304254 N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)
N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as DAA or Darolutamide, is a non-steroidal androgen receptor antagonist (AR) that is used in the treatment of prostate cancer. DAA is a relatively new drug that was approved by the FDA in 2019 for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC).
Wissenschaftliche Forschungsanwendungen
DAA has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in reducing the risk of metastasis and increasing overall survival in patients with nmCRPC. DAA has also been studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy.
Wirkmechanismus
DAA functions as an N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide antagonist, which means that it blocks the binding of androgens to the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide. This results in the inhibition of N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide-mediated signaling pathways, which are involved in the growth and proliferation of prostate cancer cells. DAA also induces apoptosis, or programmed cell death, in prostate cancer cells.
Biochemical and Physiological Effects:
DAA has been shown to have a favorable safety profile and minimal side effects in clinical trials. It does not cause the side effects associated with other N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide antagonists, such as hot flashes and fatigue. DAA has also been shown to have a low potential for drug-drug interactions, which is important for patients who are taking multiple medications.
Vorteile Und Einschränkungen Für Laborexperimente
DAA has several advantages for use in lab experiments. It has a high level of purity, which allows for accurate and reproducible results. DAA is also highly selective for the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide, which reduces the potential for off-target effects. However, DAA is expensive and may not be accessible for all research labs.
Zukünftige Richtungen
There are several future directions for the study of DAA. One area of interest is the potential use of DAA in combination with other therapies for the treatment of prostate cancer. Another area of interest is the potential use of DAA in other types of cancer, such as breast cancer and ovarian cancer. Additionally, further research is needed to better understand the molecular mechanisms of DAA and its effects on the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide signaling pathway.
Conclusion:
DAA is a promising new drug for the treatment of prostate cancer. Its unique mechanism of action and favorable safety profile make it a valuable addition to the current treatment options for nmCRPC. Further research is needed to fully understand the potential of DAA in the treatment of prostate cancer and other types of cancer.
Synthesemethoden
The synthesis of DAA involves the reaction of 2,4-dimethylphenyl isocyanate with N-(4-aminophenyl)acetamide in the presence of a base. This reaction results in the formation of DAA, which is then purified through a series of chromatographic techniques. The purity of DAA is crucial for its use in research and clinical applications.
Eigenschaften
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-9-16(12(2)10-11)20-17(22)19-15-7-5-14(6-8-15)18-13(3)21/h4-10H,1-3H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVTZQCRQMMBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,4-dimethylphenyl)carbamoylamino]phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5304172.png)
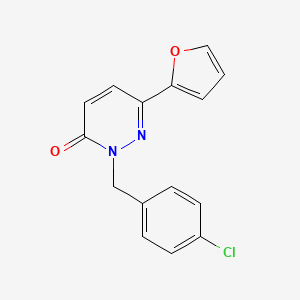
![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)
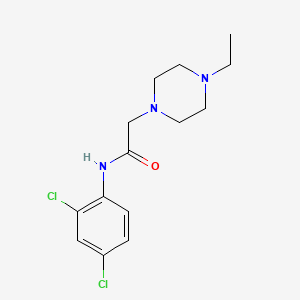

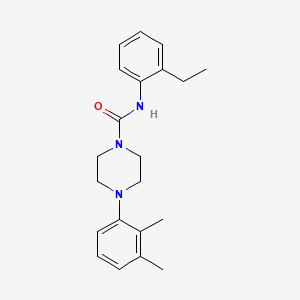
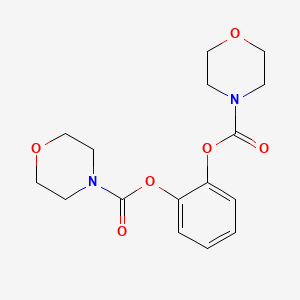
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)
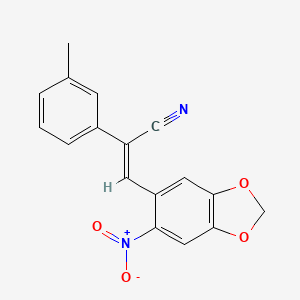
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)
![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)
![4-ethyl-5-({1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5304281.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)